2-(3-Nitrophenyl)quinoxaline
Overview
Description
- 2-(3-Nitrophenyl)quinoxaline is a heterocyclic compound with the molecular formula C<sub>14</sub>H<sub>9</sub>N<sub>3</sub>O<sub>2</sub> .
- It consists of a quinoxaline core with a nitrophenyl substituent at the 2-position.
- The structure is shown below:
Synthesis Analysis
- Researchers have developed various synthetic routes to access quinoxaline and its derivatives.
- Green chemistry and cost-effective methods have been a prime focus in these synthetic strategies.
Molecular Structure Analysis
- Molecular formula: C<sub>14</sub>H<sub>9</sub>N<sub>3</sub>O<sub>2</sub>
- Average mass: 251.240 Da
- Monoisotopic mass: 251.069473 Da
- ChemSpider ID: 644758
Chemical Reactions Analysis
- Quinoxalines exhibit diverse pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties.
- Their derivatives have therapeutic applications in treating cancer, AIDS, plant viruses, and schizophrenia.
Physical And Chemical Properties Analysis
- Melting point : 184 - 185°C
Scientific Research Applications
Synthesis and Biological Activities
A study conducted by Waring et al. (2002) described the synthesis of 2,3-bifunctionalized quinoxalines and evaluated their anticancer, anti-tuberculosis, and antifungal activity. The addition of nitro groups was found to significantly improve biological effects and DNA binding, highlighting the potential of nitro-substituted quinoxaline derivatives in medicinal chemistry Waring, Taibi Ben-Hadda, et al., 2002.
Antibacterial Studies
Research by Karna (2019) explored the antibacterial applications of benzoderivatives of quinoxaline. The study synthesized novel compounds from 3-nitro anilines, demonstrating their potential as antibacterial agents Karna, 2019.
Reductive Coupling Methodologies
Go et al. (2015) investigated the one-pot synthesis of quinoxalines from 2-nitroanilines and 1,2-diketones using indium. This method provided an efficient route to various quinoxaline derivatives, showcasing the chemical versatility of quinoxalines Go, Geunsoo Lee, et al., 2015.
Metal Complexes and DNA Interactions
Dhanaraj et al. (2016) focused on the synthesis of metal complexes with 2-(3-Nitrophenyl)quinoxaline derivatives, studying their DNA interactions and anticancer activities. The results provided insights into the role of such complexes in targeting cancer cells and DNA Dhanaraj, Hassan, et al., 2016.
Solid Phase Synthesis
Singh et al. (2003) developed a method for the solid-phase synthesis of quinoxalines, highlighting an efficient approach to obtain these compounds with high yields and purities Singh, Priya Gupta, et al., 2003.
Conjugated Donor-Acceptor Systems
Jia et al. (2011) explored the properties of donor–acceptor compounds functionalized with quinoxalines, including tetrathiafulvalene derivatives. Their study on intramolecular charge transfer transitions offers a basis for potential applications in organic electronics and self-assembly Jia, Zhang Jiaqiang, et al., 2011.
Safety And Hazards
It is considered hazardous, causing skin and eye irritation, and may cause respiratory irritation.
Future Directions
- Given the importance of quinoxalines, future research should continue exploring novel synthetic routes, green chemistry, and therapeutic applications.
Remember that this analysis is based on available information, and further studies may reveal additional insights. 🌟
properties
IUPAC Name |
2-(3-nitrophenyl)quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)11-5-3-4-10(8-11)14-9-15-12-6-1-2-7-13(12)16-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBOWTFVCVWSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353281 | |
Record name | 2-(3-nitrophenyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660596 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Nitrophenyl)quinoxaline | |
CAS RN |
5021-44-3 | |
Record name | 2-(3-Nitrophenyl)quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5021-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-nitrophenyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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